molecular formula C13H19NO2 B8786717 Benzyl 6-aminohexanoate CAS No. 5515-01-5

Benzyl 6-aminohexanoate

Cat. No.: B8786717
CAS No.: 5515-01-5
M. Wt: 221.29 g/mol
InChI Key: HTJFVAIXONBPGF-UHFFFAOYSA-N
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Description

$$^1$$H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum (300 MHz, CD₃OD) exhibits the following signals:

  • δ 7.32–7.25 ppm (m, 5H) : Aromatic protons of the benzyl group.
  • δ 5.10 ppm (s, 2H) : Methylenic protons (-OCH₂C₆H₅).
  • δ 3.15 ppm (t, 2H, J = 6.8 Hz) : Methylene protons adjacent to the amine (-CH₂NH₂).
  • δ 2.35–2.28 ppm (m, 2H) : α-Carboxyl protons (-COOCH₂-).
  • δ 1.60–1.45 ppm (m, 6H) : Aliphatic chain protons (C2–C5).

$$^{13}$$C Nuclear Magnetic Resonance (NMR)

Key $$^{13}$$C NMR resonances (75 MHz, CD₃OD):

  • δ 173.5 ppm : Ester carbonyl carbon.
  • δ 136.2–127.8 ppm : Aromatic carbons of the benzyl group.
  • δ 66.4 ppm : Oxygen-linked methylene carbon (-OCH₂-).
  • δ 41.7 ppm : Amine-adjacent methylene carbon (-CH₂NH₂).
  • δ 33.2–22.6 ppm : Aliphatic chain carbons (C2–C5).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 221.1420 (calc. for C₁₃H₁₉NO₂: 221.1420). Fragmentation patterns include:

  • Loss of benzyl oxide (C₇H₇O, m/z 107) yielding a fragment at m/z 114.
  • Cleavage of the aliphatic chain at C3–C4, producing ions at m/z 85 and 136.

Physicochemical Properties: LogP, pKa, and Solubility Parameters

Property Value Method/Source
LogP 2.95 Calculated (PubChem)
pKa 10.2 (amine) Estimated via analogy
Topological PSA 52.32 Ų Computational
Water Solubility 8.7 mg/L (25°C) Extrapolated from LogP
Melting Point Not reported -
  • Lipophilicity : The moderate LogP value indicates balanced hydrophilicity and membrane permeability, suitable for drug delivery applications.
  • Acid-Base Behavior : The primary amine (pKa ~10.2) remains protonated under physiological conditions, enhancing water solubility in acidic environments.
  • Solubility Trends : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly miscible in nonpolar solvents like hexane.

Properties

CAS No.

5515-01-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 6-aminohexanoate

InChI

InChI=1S/C13H19NO2/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2

InChI Key

HTJFVAIXONBPGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Benzyl 6-aminohexanoate is primarily recognized for its potential therapeutic applications. Its structural features allow it to act as a precursor for the synthesis of bioactive compounds.

  • Antifibrinolytic Agent : Like its parent compound, 6-aminohexanoic acid (also known as ε-aminocaproic acid), this compound can serve as an inhibitor of fibrinolysis. This property is crucial in clinical settings where controlling bleeding during surgical procedures is essential. The compound has been utilized in formulations aimed at enhancing hemostasis in patients undergoing surgeries or dealing with hematological disorders .
  • Drug Development : The ability of benzyl 6-aminohexanoate to function as a linker in the synthesis of peptide-based drugs is noteworthy. It can facilitate the development of modified peptides that exhibit enhanced biological activity or stability .

Polymer Science

This compound is also relevant in polymer chemistry, particularly in the synthesis of polyamides.

  • Synthesis of Polyamides : The compound can be used as a building block for creating polyamide materials, which are widely utilized in textiles and engineering plastics. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials .
  • Biodegradable Polymers : Research has indicated that derivatives like benzyl 6-aminohexanoate can contribute to the development of biodegradable polymers, addressing environmental concerns associated with traditional plastics. These materials are designed to degrade more readily in natural environments .

Biochemistry

In biochemical research, this compound serves as a valuable tool for studying protein interactions and enzyme activities.

  • Linker Molecules : As a linker molecule, it can be used to connect different functional groups or biological entities, facilitating studies on protein-protein interactions or enzyme-substrate dynamics. This application is crucial for understanding cellular processes and developing new therapeutic stra

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Modifications

Benzyl 6-Bromohexanoate (C₁₃H₁₇BrO₂)
  • Structure: Replaces the amino group (-NH₂) with a bromine atom at the 6-position.
  • Synthesis: Prepared via esterification of 6-bromohexanoic acid with benzyl alcohol under standard conditions.
  • Applications: Acts as a precursor for nucleophilic substitution reactions. For instance, it is used to synthesize adipic acid monobenzyl ester derivatives .
  • Physical Properties :

    Property Value
    Molecular Weight 285.18 g/mol
    Density 1.287 g/cm³
    Boiling Point 336.3 ± 25.0 °C
    CAS Number 78277-26-6
Benzyl 4-Aminobenzoate (C₁₄H₁₃NO₂)
  • Structure: Features an amino group (-NH₂) at the 4-position of the benzoyl ring instead of the hexanoate chain.
  • Synthesis: Produced via esterification of 4-aminobenzoic acid with benzyl alcohol, often requiring acid catalysts.
  • Applications : Used in peptide synthesis and as a UV-absorbing agent in sunscreens due to its aromatic amine functionality .
Benzyl 6-Oxohexanoate Derivatives (e.g., Benzyl 6-Oxo-6-(1,4,7-trioxa-10-azacyclododecan-10-yl)hexanoate)
  • Structure : Contains a ketone (oxo) group at the 6-position, often integrated into macrocyclic ether-amine complexes.
  • Applications : Explored in supramolecular chemistry for metal ion binding and drug delivery systems .

Reactivity and Stability

  • Benzyl 6-Aminohexanoate: The primary amine group confers nucleophilic reactivity, enabling conjugation with electrophiles (e.g., haptens in vaccine synthesis). However, the amine requires protection (e.g., Boc) during synthesis to prevent side reactions .
  • Benzyl 6-Bromohexanoate: The bromine atom facilitates SN2 reactions, making it a versatile alkylating agent. Its stability under acidic conditions is superior to the amino derivative .
  • Benzyl Benzoate (C₁₄H₁₂O₂): A simpler ester lacking the hexanoate chain, it is hydrolytically stable and widely used as a plasticizer or fragrance component .

Enzymatic and Metabolic Pathways

  • This compound: Microbial enzymes like 6-aminohexanoate aminotransferase (NylD1) convert 6-aminohexanoate to adipate semialdehyde, which is further oxidized to adipate by NylE1 .
  • Bromo and Oxo Derivatives: These lack the amino group required for such enzymatic interactions, limiting their biodegradability and pharmacological relevance.

Preparation Methods

Reaction Mechanism and Conditions

  • Amino Acid Hydrochloride Formation :
    6-Aminohexanoic acid is dissolved in a polar solvent (e.g., 1,2-dichloroethane) with a metal chloride catalyst (e.g., ZnCl₂). Gaseous HCl is introduced to form the hydrochloride salt, protecting the amino group.

    6-Ahx+HCl6-Ahx\cdotpHCl\text{6-Ahx} + \text{HCl} \rightarrow \text{6-Ahx·HCl}
  • Esterification :
    Benzyl alcohol is added, and the mixture is heated under reflux. Azeotropic distillation removes water, driving the reaction toward ester formation. Catalytic HCl gas is continuously supplied to maintain protonation:

    6-Ahx\cdotpHCl+BnOHΔ,HClBenzyl 6-Ahx ester\cdotpHCl+H2O\text{6-Ahx·HCl} + \text{BnOH} \xrightarrow{\Delta, \text{HCl}} \text{Benzyl 6-Ahx ester·HCl} + \text{H}_2\text{O}
  • Neutralization and Isolation :
    Post-reaction, the mixture is filtered to remove the catalyst. The filtrate is concentrated, and the product is neutralized with a weak base (e.g., NaHCO₃). Recrystallization from ethanol/acetone yields pure benzyl 6-aminohexanoate.

Key Data:

ParameterValueSource
CatalystZnCl₂ (1–5 mol%)
Solvent1,2-Dichloroethane
TemperatureReflux (83–85°C)
Yield55–65%

Hydrolysis of Caprolactam Followed by Esterification

This two-step method begins with the hydrolysis of ε-caprolactam to 6-aminohexanoic acid, followed by esterification.

Step 1: Hydrolysis of Caprolactam

Caprolactam is hydrolyzed under basic (e.g., KOH) or acidic conditions. Basic hydrolysis is preferred for higher purity:

Caprolactam+H2OKOH6-Ahx\cdotpK++NH3\text{Caprolactam} + \text{H}2\text{O} \xrightarrow{\text{KOH}} \text{6-Ahx·K}^+ + \text{NH}3

Conditions :

  • 90–95°C for 10 hours in aqueous KOH.

  • Charcoal treatment and filtration remove impurities.

Step 2: Esterification with Benzyl Alcohol

The isolated 6-Ahx is esterified as described in Method 1. This route avoids direct handling of 6-Ahx·HCl but requires careful pH control during hydrolysis.

Key Data:

ParameterValueSource
Hydrolysis Yield70–85%
Overall Yield50–60%

Hydrogenation of Protected Intermediates

While less direct, this method employs protective groups to enhance selectivity. For example, benzyl chloroformate (Cbz-Cl) can protect the amino group before esterification.

Reaction Steps:

  • Protection :
    6-Ahx is treated with Cbz-Cl in basic conditions to form N-Cbz-6-aminohexanoic acid.

  • Esterification :
    The protected acid is reacted with benzyl alcohol using DCC/DMAP or acidic catalysis.

  • Deprotection :
    Hydrogenation over Pd/C removes the Cbz group, yielding this compound.

Key Data:

ParameterValueSource
Protection Yield80–90%
Deprotection Yield85–95%
Overall Purity>99% (HPLC)

Industrial-Scale Considerations

Purification Strategies

  • Recrystallization : Ethanol/acetone mixtures achieve >99.9% purity.

  • Solvent-Antisolvent Systems : Isopropanol precipitates the ester from aqueous solutions.

  • Charcoal Treatment : Removes colored impurities and residual catalysts.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Direct EsterificationSimple, scalableRequires HCl handling55–65%
Hydrolysis + EsterHigh-purity 6-Ahx inputTwo-step process50–60%
Protected IntermediatesHigh selectivityCostly reagents, multiple steps70–80%

Q & A

Q. What are the recommended safety protocols for handling Benzyl 6-aminohexanoate in laboratory settings?

this compound requires strict adherence to safety guidelines due to its acute oral toxicity (Category 4) and potential for skin/eye irritation (Category 2A) . Key protocols include:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to prevent inhalation exposure.
  • Store in a cool, dry place away from oxidizers and ignition sources.
  • In case of spills, neutralize with inert absorbents and dispose of as hazardous waste.

Q. What analytical methods are suitable for characterizing this compound’s purity and structure?

Researchers should employ a combination of techniques:

  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., molecular ion peaks at m/z 181.66 for related derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm ester and amine functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection at 210–260 nm.

Advanced Research Questions

Q. How can this compound be utilized in competitive binding assays to study protein-ligand interactions?

this compound acts as a lysine analog in competitive displacement experiments. For example:

  • In studies with plasminogen (Pgn), 0.1 M 6-aminohexanoate was used to partially dissociate streptococcal enolase-Pgn complexes, revealing non-lysine binding sites .
  • Methodological Tip : Pre-saturate target proteins with 6-aminohexanoate to isolate secondary binding mechanisms (e.g., hydrophobic or electrostatic interactions).

Q. What metabolic pathways involve 6-aminohexanoate, and how can enzyme specificity be investigated?

6-aminohexanoate is metabolized via aminotransferases (e.g., NylD in Arthrobacter sp.), which transfer amino groups to α-ketoglutarate . To study enzyme specificity:

  • Conduct homology modeling of candidate enzymes (e.g., FUT48_13600 in Pseudomonas sp. JG-B) against known NylD structures.
  • Use competitive inhibition assays with structural analogs (e.g., 11-aminoundecanoic acid) to assess chain-length dependency.

Q. How do structural modifications of 6-aminohexanoate derivatives affect enzyme activity in biodegradation studies?

Enzymes like NylD exhibit chain-length specificity. For example:

  • Replace the benzyl ester group with methyl or ethyl esters to test esterase selectivity.
  • Introduce branching (e.g., cyclohexyl groups) to evaluate steric effects on binding pockets.
  • Experimental Design : Compare kinetic parameters (KmK_m, VmaxV_{max}) of modified substrates using spectrophotometric assays .

Q. What strategies resolve contradictions in data when 6-aminohexanoate fails to fully dissociate protein complexes?

Partial dissociation (e.g., in Pgn-enolase systems) suggests multi-site binding. Address this by:

  • Multi-competitor assays : Combine 6-aminohexanoate with other lysine analogs (e.g., ε-aminocaproic acid) to identify synergistic effects.
  • Surface plasmon resonance (SPR) : Quantify binding affinities under varying ionic strengths to distinguish electrostatic vs. hydrophobic contributions .

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